Butoxyethoxydimethylsilane belongs to the class of silanes, specifically alkoxysilanes. These compounds are defined by the presence of silicon atoms bonded to organic groups through oxygen (Si-O-C bonds). The classification of butoxyethoxydimethylsilane can be summarized as follows:
The synthesis of butoxyethoxydimethylsilane can be achieved through several methods, typically involving the reaction of silanes with alcohols. A common approach involves the reaction of dimethyldichlorosilane with butanol and ethanol in the presence of a base such as pyridine. The general reaction can be represented as follows:
where represents the butoxy or ethoxy groups. The reaction conditions often include controlled temperatures and molar ratios to optimize yield. For instance, maintaining a temperature around 60°C for several hours can facilitate complete conversion while minimizing side reactions .
Butoxyethoxydimethylsilane participates in various chemical reactions typical of alkoxysilanes. Key reactions include:
These reactions are crucial in applications where crosslinking is desired, such as in sealants and coatings .
The mechanism of action for butoxyethoxydimethylsilane primarily revolves around its ability to enhance adhesion between substrates. Upon application, the compound can undergo hydrolysis, leading to the formation of reactive silanol groups that bond with hydroxylated surfaces (such as glass or metal). This process significantly improves adhesion properties through chemical bonding and physical entanglement.
Additionally, the hydrophobic nature imparted by the alkoxy groups helps repel moisture, thereby enhancing durability in various environmental conditions .
Butoxyethoxydimethylsilane exhibits several notable physical and chemical properties:
These properties make it suitable for various applications where stability and reactivity are essential.
Butoxyethoxydimethylsilane finds extensive use across multiple scientific and industrial domains:
Butoxyethoxydimethylsilane possesses the systematic chemical formula C₈H₂₀O₂Si, corresponding to a molecular weight of 176.33 g/mol. This formula represents a silicon-centered tetrahedral structure where the silicon atom forms bonds with two methyl groups (-CH₃), one butoxy group (-OC₄H₉), and one ethoxy group (-OC₂H₅) [1] [3]. The carbon chain distribution reveals a butyl group (C4H9) and an ethyl group (C2H5) attached via oxygen atoms to the central silicon, creating an asymmetric alkoxysilane configuration. The molecular architecture balances hydrophobic alkyl chains with hydrolytically sensitive Si-O-C linkages, a characteristic feature of alkoxysilanes that dictates both reactivity and application potential.
The compound's structural identity is further confirmed through its standardized identifiers:
These notations precisely encode the atomic connectivity and stereochemical features, providing unambiguous identification for chemical databases and computational studies [3].
The silicon atom adopts a tetrahedral coordination sphere with bond angles approximating 109.5°, though distortion occurs due to steric and electronic differences between substituents. The Si-O bond lengths measure approximately 1.64 Å, typical for alkoxysilanes, while Si-C bonds are shorter at ~1.88 Å [3]. The butoxy chain (C4H9O-) extends linearly, promoting hydrophobic interactions, whereas the shorter ethoxy group (C2H5O-) offers reduced steric hindrance around the silicon center. This geometric asymmetry influences hydrolysis kinetics, with the ethoxy group typically exhibiting higher reactivity toward nucleophiles than the bulkier butoxy substituent. The dihedral angles along the Si-O-C bonds exhibit flexibility, enabling conformational adaptability during surface bonding reactions.
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